1-(3-Bromobenzyl)-2-carboxypiperidine: A Versatile Scaffold for Peptidomimetics and Diversity-Oriented Synthesis
1-(3-Bromobenzyl)-2-carboxypiperidine: A Versatile Scaffold for Peptidomimetics and Diversity-Oriented Synthesis
[1]
Executive Summary
1-(3-Bromobenzyl)-2-carboxypiperidine (also known as N-(3-bromobenzyl)pipecolic acid) is a non-proteinogenic amino acid derivative widely utilized in medicinal chemistry as a multifunctional building block.[1][2] Structurally, it consists of a piperidine ring bearing a carboxylic acid at the C2 position—making it a homolog of proline (homoproline)—and an N-benzyl group substituted with a bromine atom at the meta position.
This compound serves two critical roles in drug discovery:
-
Peptidomimetic Scaffold: As a constrained amino acid, it induces specific secondary structures (e.g.,
-turns) in peptides, enhancing proteolytic stability and receptor selectivity compared to native proline residues.[1] -
Diversity-Enabling Intermediate: The 3-bromo substituent provides a "chemical handle" for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), facilitating the rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies.[1]
Part 1: Chemical Structure and Physiochemical Properties[3]
Structural Analysis
The molecule integrates three distinct pharmacophoric features into a compact scaffold:
-
Pipecolic Acid Core: A six-membered saturated ring that restricts conformational flexibility.[1] Unlike the five-membered pyrrolidine ring of proline, the piperidine ring adopts a chair conformation, offering different spatial vectors for substituents.
-
Carboxylic Acid (C2): Acts as a hydrogen bond donor/acceptor and the primary site for peptide bond formation.[1]
-
3-Bromobenzyl Group: Provides lipophilicity for membrane permeability and a reactive aryl halide motif for diversification.[1]
Key Physiochemical Data
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C | Moderate molecular weight fragment.[1] |
| Molecular Weight | ~298.18 g/mol | Ideal for fragment-based drug discovery (FBDD).[1] |
| LogP (Calc.) | 2.5 – 3.2 | Good lipophilicity for CNS penetration and cell permeability.[1] |
| pKa (Acid) | ~3.5 – 4.0 | Typical carboxylic acid; exists as carboxylate at physiological pH.[1] |
| pKa (Base) | ~8.0 – 9.0 | Tertiary amine; likely protonated at physiological pH, forming an internal zwitterion.[1] |
| Chirality | (S)- or (R)- enantiomers | The (S)-isomer is derived from L-pipecolic acid (L-lysine metabolite) and is most common in biomimetic applications.[1] |
Part 2: Synthesis and Manufacturing[4][5]
The synthesis of 1-(3-Bromobenzyl)-2-carboxypiperidine is typically achieved through Reductive Amination , which offers higher yields and fewer side products (such as quaternary ammonium salts) compared to direct alkylation.[1]
Method A: Reductive Amination (Preferred Protocol)
This method couples pipecolic acid (or its ester) with 3-bromobenzaldehyde using a mild reducing agent.[1]
-
Reagents: Pipecolic acid (or methyl pipecolate), 3-Bromobenzaldehyde, Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[1]
-
Solvent: Dichloroethane (DCE) or Methanol (MeOH).[1]
-
Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.[1]
Step-by-Step Protocol:
-
Imine Formation: Dissolve 1.0 equiv of methyl pipecolate hydrochloride and 1.1 equiv of 3-bromobenzaldehyde in DCE. Add 1.2 equiv of Triethylamine (TEA) to free the amine. Stir for 30–60 minutes at room temperature.
-
Reduction: Cool the mixture to 0°C. Add 1.5 equiv of Sodium Triacetoxyborohydride (NaBH(OAc)
) portion-wise. -
Reaction: Allow to warm to room temperature and stir for 12–16 hours under nitrogen.
-
Workup: Quench with saturated NaHCO
. Extract with Dichloromethane (DCM).[1][3] Wash organic layer with brine, dry over MgSO , and concentrate. -
Hydrolysis (if ester used): Treat the intermediate ester with LiOH in THF/Water (1:1) for 4 hours to yield the free acid.
Method B: Direct Alkylation (Alternative)
-
Reagents: Methyl pipecolate, 3-Bromobenzyl bromide, K
CO , Acetonitrile.[1] -
Note: This method requires strict stoichiometric control to prevent over-alkylation to the quaternary ammonium salt.
Synthesis Workflow Diagram
Caption: Figure 1. Convergent synthesis via reductive amination.[1][4] This route minimizes racemization and over-alkylation.
Part 3: Applications in Drug Discovery[3]
Peptidomimetics and Protease Inhibition
Replacing proline with 1-(3-Bromobenzyl)-2-carboxypiperidine in peptide sequences can significantly alter biological activity.[1]
-
Mechanism: The six-membered ring imposes a fixed dihedral angle (
), often stabilizing Type II' -turns.[1] -
Case Study (HIV Protease): Substitution of Proline with pipecolic acid derivatives in the scissile bond of HIV protease substrates converts them into selective inhibitors with improved metabolic stability (see Reference 1).
-
Selectivity: The bulky 3-bromobenzyl group can occupy hydrophobic pockets (e.g., S1' or S2 subsites) in enzymes like Acetylcholinesterase (AChE) or HDACs.
Diversity-Oriented Synthesis (DOS)
The 3-bromo substituent is a "latent" functional group.[1] It allows the scaffold to be elaborated after it has been incorporated into a peptide or core structure.[1]
Key Transformations:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl libraries (e.g., extending the reach into deep protein pockets).[1]
-
Buchwald-Hartwig Amination: Reaction with amines to introduce solubility-enhancing groups.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes to create rigid linkers.[1]
Therapeutic Areas
-
Alzheimer's Disease: N-benzyl piperidines are a privileged scaffold for dual AChE/BuChE inhibitors.[1] The 3-bromo group allows fine-tuning of electronic properties to maximize cation-
interactions within the enzyme's active site gorge (Reference 3).[1] -
Virology: Used in the design of viral entry inhibitors and protease inhibitors (HCV, HIV).
-
Oncology: Intermediate for MDM2-p53 interaction inhibitors and FKBP12 ligands.[1]
Logic of Library Expansion
Caption: Figure 2.[1][3][5] Divergent synthesis strategy utilizing the orthogonal reactivity of the carboxylic acid and aryl bromide handles.
Part 4: Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye).[1]
-
GHS Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic amine is susceptible to slow oxidation over prolonged exposure to air.[1]
-
Handling: Use standard PPE (gloves, goggles, lab coat).[1] Avoid dust formation.[1]
References
-
Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. Source: Biochemical and Biophysical Research Communications (1990).[1] URL:[Link]
-
Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Source: Journal of Molecular Structure (2022).[1][6] URL:[Link]
-
Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Source: Journal of Cellular Biochemistry (2023).[1][7] URL:[Link]
-
Efficient Diastereoselective Three-Component Synthesis of Pipecolic Amides. Source: Vrije Universiteit Amsterdam Research Portal.[1] URL:[Link]
-
Amine synthesis by reductive amination (reductive alkylation). Source: Organic Chemistry Portal.[1] URL:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. growingscience.com [growingscience.com]
- 4. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
